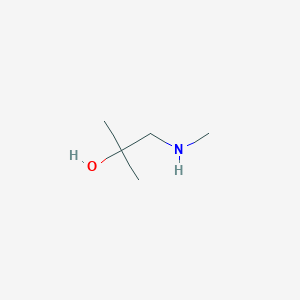
2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C13H14ClNO2 . It is used in laboratory chemicals and the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular structure of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride consists of 13 carbon atoms, 14 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 chlorine atom . The molecular weight of the compound is 251.7088 g/mol .科学的研究の応用
Synthesis and Anticonvulsant Activity
Research on derivatives of quinoline compounds, such as those involving systematic series of acetamides, has shown promising anticonvulsant activities. A novel synthesis method was developed for the key intermediate of these compounds, which led to the identification of compounds with potential for further experimental studies due to their affinity for anticonvulsant protein biomes and improved convulsive syndrome rates in animal models without impairing motor coordination (Wassim El Kayal et al., 2019).
Chemical Transformations
The chemistry of substituted quinolines, including reactions with thioglycolic acid and chloroacetyl chloride, leads to the formation of thieno[2,3-b] and thiopyrano[2,3-b]quinolines. These reactions yield cyclized compounds with potential for further functionalization and study due to their unique structural features (B. Kiran et al., 2007).
Catalytic Applications
Chiral Pt(II)/Pd(II) pincer complexes derived from quinoline compounds have been synthesized and applied to catalytic asymmetric aldol and silylcyanation reactions. These complexes showcase the importance of quinoline derivatives in developing catalysts for asymmetric synthesis, with potential impacts on the synthesis of biologically active compounds and fine chemicals (M. S. Yoon et al., 2006).
Metal Complexation and Ligand Behavior
Studies on the complexation behavior of quinoline derivatives with metals have provided insights into their potential applications in materials science and coordination chemistry. For example, the ligand behavior towards various metals has been characterized, suggesting applications in the development of new metal-organic frameworks and coordination compounds (N. Hosny et al., 2010).
Biomass Conversion
The conversion of biomass-derived compounds into quinoline derivatives exemplifies the application of green chemistry principles in synthesizing valuable chemicals from renewable resources. This approach not only offers a sustainable pathway for the synthesis of quinoline compounds but also contributes to the development of novel materials and chemicals from biomass feedstocks (Carmen Ortiz-Cervantes et al., 2016).
Safety and Hazards
2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride is classified as having acute oral toxicity (Category 4), skin corrosion/irritation (Category 2), serious eye damage/eye irritation (Category 2A), and specific target organ toxicity with single exposure causing respiratory tract irritation (Category 3) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Protective measures include wearing protective gloves, clothing, eye protection, and face protection .
特性
IUPAC Name |
2-(2,4-dimethylquinolin-3-yl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2.ClH/c1-8-10-5-3-4-6-12(10)14-9(2)11(8)7-13(15)16;/h3-6H,7H2,1-2H3,(H,15,16);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJAKLXOGLLFBJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C12)C)CC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585872 |
Source


|
| Record name | (2,4-Dimethylquinolin-3-yl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride | |
CAS RN |
943825-15-8 |
Source


|
| Record name | (2,4-Dimethylquinolin-3-yl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,4-dimethylquinolin-3-yl)acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8H-indeno[1,2-d][1,3]thiazol-2-amine](/img/structure/B1316791.png)

![3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B1316797.png)







